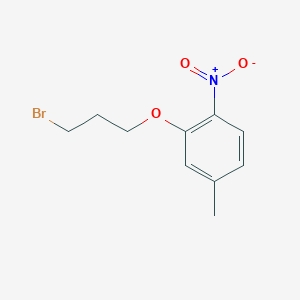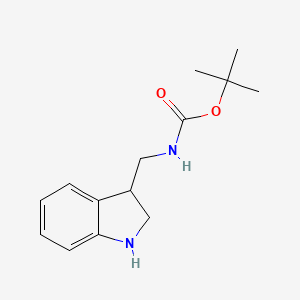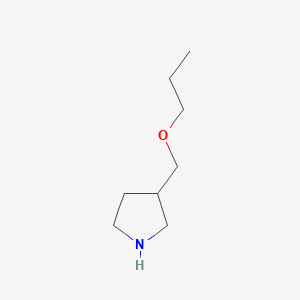
3-(Propoxymethyl)pyrrolidine
Übersicht
Beschreibung
3-(Propoxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Derivative Development
3-(Propoxymethyl)pyrrolidine serves as a critical building block in the synthesis of various complex organic molecules. Its applications span the development of γ-lactam and pyrrole derivatives through multi-component coupling strategies. Such synthetic routes enable the creation of 2,4-disubstituted pyrrole-3-carboxylates and 3,4-disubstituted pyrrolidin-2-ones, highlighting its versatility in organic synthesis. These compounds are further applied in the development of novel pharmaceuticals and materials due to their significant biological and chemical properties (Clique et al., 2004).
Catalysis and Cycloaddition Reactions
The utility of this compound extends into catalysis, particularly in cycloisomerization reactions catalyzed by gold(III) chloride. This process efficiently converts alpha-aminoallenes into 3-pyrrolines, which are pivotal intermediates for further chemical transformations into functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004). Furthermore, pyrrolidine derivatives, synthesized from this compound, have been explored for their potential in [3+2] cycloaddition reactions, showcasing their importance in organic synthesis and medicinal chemistry applications (Żmigrodzka et al., 2022).
Bioactive Compound Synthesis
In the realm of bioactive compounds, the application of this compound is evident in the synthesis of pyrrolidine-constrained compounds. These compounds play a crucial role in medicinal chemistry, serving as the backbone for the development of drugs with potent biological activities. The structural motif of this compound-derived pyrrolidines is foundational in crafting molecules with targeted therapeutic effects, demonstrating the compound's significance in the advancement of new medicinal agents (Galliford & Scheidt, 2007).
Material Science Applications
Beyond pharmaceuticals, this compound derivatives find applications in material science, particularly in the development of chemosensors and electrochromic materials. For instance, pyrrolidine-derived fluoroionophores exhibit selective sensing capabilities for metal ions, underscoring their utility in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010). Additionally, N-substituted poly(bis-pyrrole) films based on derivatives of this compound demonstrate promising electrochromic and ion receptor properties, indicating their potential in various technological applications (Mert, Demir, & Cihaner, 2013).
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids generally exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The steric factors can influence the biological activity of pyrrolidine compounds .
Biochemische Analyse
Biochemical Properties
3-(Propoxymethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to modulate the activity of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . This modulation can lead to changes in insulin secretion and glucose homeostasis, highlighting the potential therapeutic applications of this compound in metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrrolidine derivatives can act as inhibitors of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can result in altered metabolic pathways and physiological responses, depending on the target enzyme and the biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that pyrrolidine derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These temporal changes can influence the compound’s long-term effects on cellular function, which is crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism or reduced inflammation . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety margins of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For example, cytochrome P450 enzymes can oxidize pyrrolidine derivatives, leading to the formation of reactive intermediates that can further react with cellular macromolecules . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, pyrrolidine derivatives may be transported across cell membranes by organic cation transporters, influencing their intracellular concentrations and biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity, contributing to its therapeutic potential and safety profile.
Eigenschaften
IUPAC Name |
3-(propoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-10-7-8-3-4-9-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEAKSBJJHAVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)
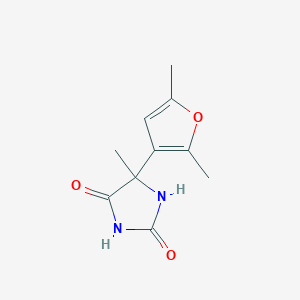


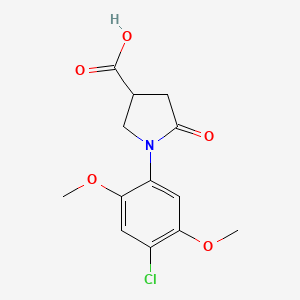

![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)
![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
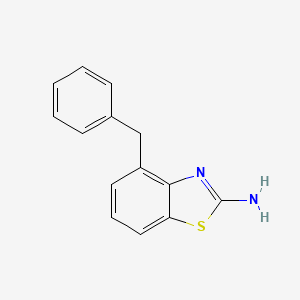
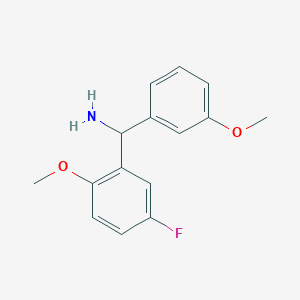
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
